molecular formula C8H14O2 B1207610 3,4-Dimethylhexane-2,5-dione CAS No. 25234-79-1

3,4-Dimethylhexane-2,5-dione

Cat. No. B1207610
CAS RN: 25234-79-1
M. Wt: 142.2 g/mol
InChI Key: GECZPGNLQXZLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylhexane-2,5-dione is a clear colorless to pale yellow liquid . It is a useful reactant for the synthesis of RhIII and IrIII half sandwich compounds which have good antimicrobial properties against Mycobacterium smegmatis .


Synthesis Analysis

The synthesis of 3,4-Dimethylhexane-2,5-dione involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethylhexane-2,5-dione is C8H14O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The one-pot method for the synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta [c]furanium perchlorates has been developed. The method is based on the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride .


Physical And Chemical Properties Analysis

The boiling point of 3,4-Dimethylhexane-2,5-dione is 344.0±37.0 °C and its density is 1.161±0.06 g/cm3 . The density is 0.9695 (rough estimate) and the refractive index is 1.4300 (estimate) .

Scientific Research Applications

Safety and Hazards

3,4-Dimethylhexane-2,5-dione is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness .

properties

IUPAC Name

3,4-dimethylhexane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948086
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25234-79-1
Record name 3,4-Dimethyl-2,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-2,5-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylhexane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 219A was made in accordance with the procedures described in Hancock et al. J. Org. Chem. 42,1850–1856 (1977) & Amarnath et al. J. Org. Chem., 60, 301–307 (1995). 2-Propanone (100 mL, 1.1 mol) was refluxed over PbO2 (26.7 g, 0.112 mol) for 28 h. After cooling to rt, the reaction mixture was filtered and the residue was washed with acetone. The filtrate was concentrated under reduced pressure to remove the acetone and then distilled at 20 Torr. The fraction that came over between 100–120° C. was collected to give 6.75 g (42.5%) of 3,4-dimethylhexane-2,5-dione as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PbO2
Quantity
26.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylhexane-2,5-dione
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylhexane-2,5-dione
Reactant of Route 3
3,4-Dimethylhexane-2,5-dione
Reactant of Route 4
3,4-Dimethylhexane-2,5-dione
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylhexane-2,5-dione
Reactant of Route 6
3,4-Dimethylhexane-2,5-dione

Q & A

Q1: How is 3,4-Dimethylhexane-2,5-dione utilized in the synthesis of substituted bipyrrole compounds?

A1: 3,4-Dimethylhexane-2,5-dione serves as a crucial starting material in the synthesis of 2,2′,3,3′,4,4′,5,5′-Octamethyl-1,1′-bipyrrole (6). The reaction involves 3,4-Dimethylhexane-2,5-dione (4) reacting with hydrazine, leading to the formation of the desired bipyrrole derivative []. This synthetic route highlights the compound's utility in constructing more complex heterocyclic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.